molecular formula C23H22N2O4S B2415478 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 921780-41-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2415478
CAS RN: 921780-41-8
M. Wt: 422.5
InChI Key: SZGABFMBSKPYGI-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, also known as ETTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETTA is a member of the thiazole family and has been synthesized using different methods.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. These compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine (compound 9) demonstrated significant cytotoxic activity against head and neck cancer cells (SQ20B) with an IC50 value of 0.46 μM .

Drug Prospects

Considering the diverse pharmacological activities of benzofuran derivatives, our compound holds promise as a natural drug lead. Its unique structure and potential biological effects make it an exciting candidate for further exploration.

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-27-17-10-8-15(9-11-17)12-21(26)25-23-24-18(14-30-23)20-13-16-6-5-7-19(28-4-2)22(16)29-20/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGABFMBSKPYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

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